A Technical Guide to the Physical Properties of (R)-1,4-Dioxane-2-carboxylic Acid
A Technical Guide to the Physical Properties of (R)-1,4-Dioxane-2-carboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1,4-Dioxane-2-carboxylic acid is a chiral heterocyclic compound featuring a 1,4-dioxane ring substituted with a carboxylic acid group at the C2 position. Its stereospecific nature makes it a valuable building block in asymmetric synthesis, particularly in the development of novel pharmaceutical agents and complex organic molecules. The physical properties of this compound are fundamental to its application, dictating everything from reaction conditions and purification strategies to its behavior in biological systems.
This guide provides a comprehensive, in-depth overview of the known and predicted physical properties of (R)-1,4-dioxane-2-carboxylic acid, offering field-proven insights into their determination and significance. While experimental data for this specific enantiomer is sparse in publicly available literature, this document synthesizes predicted values, data from its racemic counterpart, and established analytical principles to serve as a vital resource for laboratory professionals.
Molecular Identity:
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IUPAC Name: (2R)-1,4-Dioxane-2-carboxylic acid[1]
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CAS Number: 1932281-42-9[1]
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Synonyms: (R)-[3][4]Dioxane-2-carboxylic acid, (2R)-1,4-dioxane-2-carboxylic acid[1]
Structure of (R)-1,4-dioxane-2-carboxylic acid
Chapter 1: Core Physicochemical Properties
The fundamental physical properties of a compound are critical for its purification, handling, and formulation. This chapter details the available data for (R)-1,4-dioxane-2-carboxylic acid.
| Property | Value | Source Type | Reference |
| Molecular Weight | 132.11 g/mol | Computed | PubChem[1] |
| Exact Mass | 132.04225873 Da | Computed | PubChem[1] |
| Appearance | Light yellow to light brown solid | Experimental | ChemicalBook |
| Melting Point | 83.5-85 °C (for racemate) | Experimental | Echemi[5] |
| Boiling Point | 288.5 ± 35.0 °C | Predicted | ChemicalBook |
| Density | 1.310 ± 0.06 g/cm³ | Predicted | ChemicalBook |
| pKa | 3.10 ± 0.20 | Predicted | ChemicalBook |
| Storage Temp. | 2-8°C | Recommendation | ChemicalBook |
Thermal Properties: Melting and Boiling Points
The thermal stability, volatility, and physical state of a compound under various conditions are defined by its melting and boiling points. This information is paramount for designing purification methods such as recrystallization and distillation, as well as for determining appropriate storage and reaction temperatures.
Acidity (pKa)
The acid dissociation constant (pKa) is a quantitative measure of a compound's acidity in a given solvent. It is a critical parameter in drug development, influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
The predicted pKa of (R)-1,4-dioxane-2-carboxylic acid is approximately 3.10. This value is characteristic of a moderately strong organic acid, comparable to other small carboxylic acids.[7][8] This acidity is a direct consequence of the carboxyl functional group's ability to donate a proton, stabilized by resonance in the resulting carboxylate anion. Knowledge of the pKa is essential for:
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Salt Formation: Creating stable, crystalline salts for improved handling and bioavailability.
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Purification: Designing liquid-liquid extraction protocols by manipulating pH to move the compound between aqueous and organic phases.
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Chromatography: Selecting appropriate buffer systems and pH for ion-exchange or reverse-phase chromatography.
Solubility
Solubility dictates the choice of solvents for chemical reactions, purification, and formulation. The structure of (R)-1,4-dioxane-2-carboxylic acid, containing both polar ether linkages and a hydrogen-bonding carboxylic acid group, suggests a degree of solubility in both polar protic and aprotic solvents.
While specific quantitative data is lacking, its parent heterocycle, 1,4-dioxane, is miscible with water.[9] The presence of the carboxylic acid group is expected to confer significant aqueous solubility, especially at pH values above its pKa where the anionic carboxylate is formed. A study on similar furan-based dicarboxylic acids in water/1,4-dioxane mixtures demonstrated complex co-solvency effects, where solubility maxima are achieved in mixed solvent systems rather than in pure solvents.[10] This suggests that similar behavior could be expected for this compound, making mixed aqueous-organic solvent systems potentially optimal for its dissolution.[10]
Chapter 2: Chiroptical Properties
For a chiral molecule, the most defining physical property is its interaction with plane-polarized light. This property, known as optical activity, is the definitive proof of enantiomeric identity and purity.
Optical Rotation
Optically active compounds rotate the plane of polarized light. The direction and magnitude of this rotation are characteristic of the molecule.[11] The specific rotation, [α], is a standardized value that depends on the compound, solvent, concentration, path length, and the wavelength of light used (typically the sodium D-line, 589 nm).[12][13]
Currently, no experimentally determined specific rotation value for (R)-1,4-dioxane-2-carboxylic acid has been reported in the searched literature. The determination of this value is a critical step in the characterization of any newly synthesized batch of this enantiomer to confirm its stereochemical identity and to calculate its enantiomeric excess (e.e.).
Experimental Protocol for Determining Specific Rotation
The trustworthiness of any work with a chiral compound relies on the rigorous confirmation of its stereochemical purity. A polarimetry experiment is a self-validating system for this purpose.
Objective: To measure the specific rotation [α] of (R)-1,4-dioxane-2-carboxylic acid.
Methodology:
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Solution Preparation: Accurately weigh a sample of the compound (e.g., 100 mg) and dissolve it in a precise volume (e.g., 10.0 mL) of a specified spectroscopic-grade solvent (e.g., methanol, ethanol, or 1,4-dioxane) in a volumetric flask. The concentration (c) is calculated in g/mL.
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Instrument Calibration: Calibrate the polarimeter using a blank cell filled with the pure solvent. The reading should be zeroed.[14]
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Sample Measurement: Rinse and fill the polarimeter cell (of a known path length, l, in decimeters) with the prepared solution, ensuring no air bubbles are in the light path.[15]
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Data Acquisition: Place the cell in the polarimeter and measure the observed rotation (α) in degrees. Multiple readings should be taken and averaged to minimize error.[16]
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Calculation: The specific rotation [α] is calculated using Biot's Law: [α] = α / (c × l)[13] The result should be reported along with the temperature and the wavelength of light used, for example, [α]²⁰D.
Workflow for Polarimetry Experiment
Chapter 3: Spectroscopic Profile
Spectroscopic techniques provide a fingerprint of a molecule, allowing for structural elucidation and confirmation. The following sections describe the predicted spectroscopic characteristics of (R)-1,4-dioxane-2-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the dioxane ring and the carboxylic acid.
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-COOH Proton: A broad singlet appearing far downfield, typically between 10-13 ppm, due to the acidic nature of the proton.[17] Its chemical shift is highly dependent on solvent and concentration.
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Ring Protons: The seven protons on the dioxane ring would appear in the 3.5-4.5 ppm region, deshielded by the adjacent oxygen atoms. The chiral proton at the C2 position (methine proton) would likely be a multiplet due to coupling with the adjacent C3 protons. The remaining six protons (three CH₂ groups) would exhibit complex splitting patterns (multiplets) due to their diastereotopic nature.
-
-
¹³C NMR: The carbon NMR spectrum is predicted to show five distinct signals.
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Carbonyl Carbon (-C=O): This signal would be the most downfield, typically in the 170-185 ppm range, which is characteristic of carboxylic acids.[17][18]
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Ring Carbons: The four carbons of the dioxane ring would appear in the 60-80 ppm region, consistent with carbons single-bonded to oxygen.[19] The C2 carbon, being substituted, would have a chemical shift distinct from the other three carbons.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of (R)-1,4-dioxane-2-carboxylic acid would be dominated by absorptions from the carboxylic acid and the ether linkages.[4]
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O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[3][20][21]
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C=O Stretch: A sharp and very intense absorption between 1700-1725 cm⁻¹ for a saturated, dimerized acid.[4]
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C-O-C Stretch: One or more strong bands in the 1150-1050 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the ether groups within the dioxane ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering structural clues.
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Molecular Ion (M⁺): The electron ionization (EI) mass spectrum would show a molecular ion peak at a mass-to-charge ratio (m/z) of 132, corresponding to the molecular formula C₅H₈O₄.
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Fragmentation Pattern: The fragmentation of cyclic ethers is complex but often involves initial cleavage alpha to the ether oxygen.[22][23] Key fragmentation pathways for (R)-1,4-dioxane-2-carboxylic acid would likely include:
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Loss of the carboxyl group: A peak at m/z 87 ([M-COOH]⁺).
-
Ring Cleavage: Fragmentation of the dioxane ring, leading to characteristic ether fragments. Common losses for ethers include radicals like CH₃O• or C₂H₅O•.
-
McLafferty Rearrangement: If sterically possible, this could lead to characteristic neutral losses.
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Conclusion
(R)-1,4-Dioxane-2-carboxylic acid is a chiral building block with significant potential in synthetic chemistry. This guide has consolidated the available and predicted data on its core physical properties. While computational predictions provide a strong foundation, there is a clear need for experimental determination of key parameters such as the melting point, boiling point, and, most critically, the specific optical rotation of the pure (R)-enantiomer. The protocols and predictive analyses outlined herein provide a robust framework for researchers to perform this essential characterization, ensuring the quality and reliability of this important chemical entity in future research and development endeavors.
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